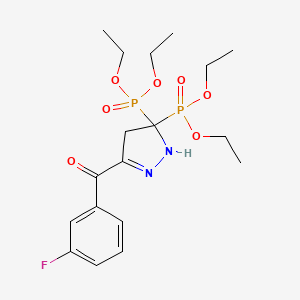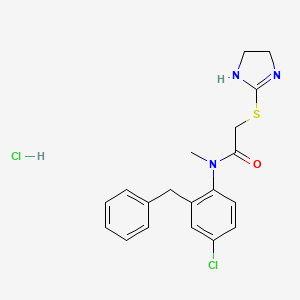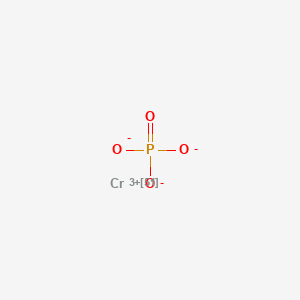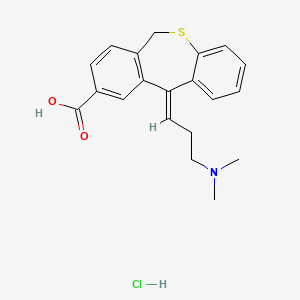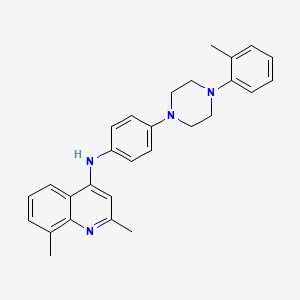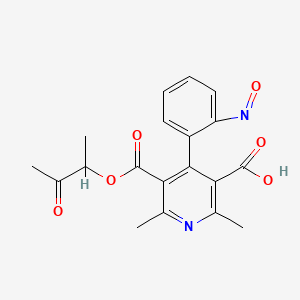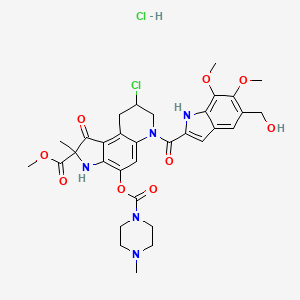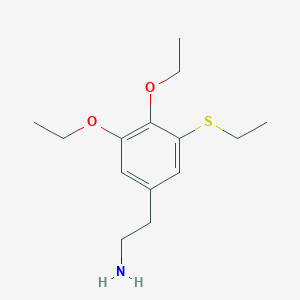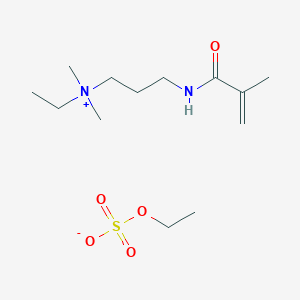![molecular formula C12H11ClN4O3S B12761654 Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- CAS No. 40837-23-8](/img/structure/B12761654.png)
Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- is a complex organic compound characterized by its unique structure, which includes a chloropyrazinyl group, an aminosulfonyl group, and a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- typically involves multiple steps:
Formation of the Chloropyrazinyl Intermediate: The initial step involves the chlorination of pyrazine to form 3-chloropyrazine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination Reaction: The chloropyrazine intermediate is then subjected to an amination reaction with a suitable amine to introduce the amino group.
Sulfonylation: The resulting amino compound undergoes sulfonylation using reagents like sulfonyl chloride to form the aminosulfonyl derivative.
Coupling with Phenylacetamide: Finally, the aminosulfonyl derivative is coupled with phenylacetamide under appropriate conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminosulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.
Substitution: The chloropyrazinyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted pyrazinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving aberrant protein functions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique reactivity profile makes it suitable for applications in polymer science and surface coatings.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrazinyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the aminosulfonyl group may participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: This compound has a similar structure but with a methylisoxazolyl group instead of a chloropyrazinyl group.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: This compound features an aminophenyl group in place of the chloropyrazinyl group.
Uniqueness
Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]- is unique due to the presence of the chloropyrazinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
40837-23-8 |
|---|---|
Fórmula molecular |
C12H11ClN4O3S |
Peso molecular |
326.76 g/mol |
Nombre IUPAC |
N-[4-[(3-chloropyrazin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C12H11ClN4O3S/c1-8(18)16-9-2-4-10(5-3-9)21(19,20)17-12-11(13)14-6-7-15-12/h2-7H,1H3,(H,15,17)(H,16,18) |
Clave InChI |
OPQHCQPFIZMSPX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



